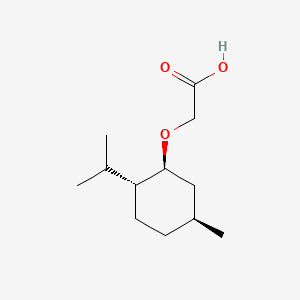

(-)-Menthyloxyacetic acid

描述

The exact mass of the compound (1S-(1alpha,2beta,5alpha))-((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3,(H,13,14)/t9-,10+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILPHQCEVYJUDN-AXFHLTTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OCC(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)OCC(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60240667 | |

| Record name | (1S-(1alpha,2beta,5alpha))-((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94133-41-2 | |

| Record name | 2-[[(1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94133-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S-(1alpha,2beta,5alpha))-((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094133412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S-(1alpha,2beta,5alpha))-((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1S-(1α,2β,5α)]-[[5-methyl-2-(1-methylethyl)cyclohexyl]oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(-)-Menthyloxyacetic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

(-)-Menthyloxyacetic acid is a chiral carboxylic acid derived from (-)-menthol. It is a versatile reagent in organic synthesis, primarily utilized as a chiral resolving agent for the separation of enantiomers.[1][2][3] Its rigid cyclohexane backbone, derived from the naturally abundant and optically pure (-)-menthol, provides a well-defined stereochemical environment crucial for effective chiral discrimination. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its role in the resolution of racemic mixtures, a critical process in the development of stereochemically pure pharmaceuticals.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder or liquid with a characteristic minty aroma.[1][4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₃ | [5][6] |

| Molecular Weight | 214.30 g/mol | [5][6] |

| CAS Number | 40248-63-3 | [1][5] |

| Melting Point | 52-55 °C | [5][7] |

| Boiling Point | 163-164 °C at 10 mmHg | [5][7] |

| Density | 1.01 g/mL at 20 °C | [5][7] |

| Specific Rotation ([α]²⁵/D) | -92.5° (c=4 in methanol) | [5] |

| Refractive Index (n²⁰/D) | 1.4672 | [5][7] |

| Flash Point | 113 °C (closed cup) | [5] |

| pKa | 3.47 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and toluene. |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the Williamson ether synthesis, reacting (-)-menthol with chloroacetic acid in the presence of a strong base. The following detailed protocol is adapted from a procedure published in Organic Syntheses.

Reaction Scheme:

Materials:

-

(-)-Menthol (400 g, 2.56 mol)

-

Sodium metal (70 g, 3.04 g-atom)

-

Toluene, dry (2 L)

-

Chloroacetic acid (95 g, 1.01 mol), dried

-

20% Hydrochloric acid

-

Benzene

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Sodium Menthoxide: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser fitted with a calcium chloride tube, dissolve 400 g (2.56 moles) of (-)-menthol in 1 L of dry toluene.

-

Add 70 g (3.04 gram atoms) of clean sodium metal to the solution.

-

Heat the mixture to reflux with stirring. The reaction to form sodium menthoxide will proceed. Continue refluxing for 15 hours to ensure complete reaction.

-

After the reaction is complete, cool the mixture and carefully remove any unreacted sodium metal.

-

Reaction with Chloroacetic Acid: Prepare a solution of 95 g (1.01 mol) of dried chloroacetic acid in 800 mL of dry toluene.

-

Add the chloroacetic acid solution dropwise to the sodium menthoxide solution with vigorous stirring. A precipitate of sodium chloroacetate will form.

-

Once the addition is complete, reflux the mixture with continuous stirring for 48 hours. It may be necessary to add an additional 1-1.5 L of dry toluene to maintain a stirrable mixture.

-

Work-up and Purification: After the reflux period, cool the reaction mixture and extract it with water.

-

Carefully acidify the aqueous extract with 20% hydrochloric acid. The crude this compound will separate as an oil.

-

Extract the crude product with three portions of benzene.

-

Combine the benzene extracts and dry over anhydrous sodium sulfate.

-

Remove the benzene by distillation.

-

The residue is then fractionally distilled under reduced pressure to yield pure this compound. The product typically distills at 134–137 °C/2 mm.

Chiral Resolution of a Racemic Amine using this compound

This compound is widely used to resolve racemic amines through the formation of diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization. The following is a general protocol for the resolution of a racemic amine.

Principle:

A racemic mixture of an amine, (R/S)-Amine, is reacted with an enantiomerically pure chiral acid, this compound, to form a mixture of two diastereomeric salts: [(R)-Amine-(-)-Menthyloxyacetate] and [(S)-Amine-(-)-Menthyloxyacetate]. Due to their different spatial arrangements, these diastereomers have different solubilities in a given solvent, allowing for their separation by crystallization.

Materials:

-

Racemic amine

-

This compound

-

Suitable solvent for crystallization (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures)

-

Dilute aqueous acid (e.g., 1 M HCl)

-

Dilute aqueous base (e.g., 1 M NaOH)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic amine (1 equivalent) in a suitable solvent.

-

In a separate flask, dissolve this compound (0.5-1.0 equivalent) in the same solvent.

-

Slowly add the this compound solution to the amine solution with stirring.

-

Heat the mixture gently to ensure complete dissolution of the resulting salts.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

-

Once crystallization begins, cool the mixture further in an ice bath to maximize the yield.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

-

The mother liquor contains the more soluble diastereomeric salt.

-

-

Liberation of the Enantiomerically Pure Amine:

-

Suspend the collected crystals of the diastereomeric salt in water.

-

Add a dilute aqueous base (e.g., 1 M NaOH) until the solution is basic to liberate the free amine.

-

Extract the liberated amine with an organic solvent (e.g., diethyl ether).

-

Dry the organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

-

-

Recovery of the Chiral Resolving Agent:

-

The aqueous layer from the previous step contains the sodium salt of this compound.

-

Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to precipitate the this compound.

-

The recovered resolving agent can be collected by filtration or extraction and reused.

-

Applications

The primary application of this compound is as a chiral resolving agent for racemic mixtures of amines and other basic compounds.[1][2][3] Its effectiveness has been demonstrated in the resolution of various pharmaceuticals and synthetic intermediates.

Beyond chiral resolution, this compound and its derivatives are utilized in several other areas:

-

Asymmetric Synthesis: It can be used as a chiral auxiliary to control the stereochemistry of chemical reactions.

-

Fragrance and Flavor Industry: Due to its minty aroma, it finds applications as an ingredient in perfumes and food flavorings.[4]

-

Pharmaceuticals: It serves as an intermediate in the synthesis of certain medicinal compounds, including analgesics and anti-inflammatory drugs.[4]

-

Cosmetics: Its soothing properties make it a suitable ingredient in some skincare products.[4]

Conclusion

This compound is a valuable and versatile chiral compound with significant applications in both academic research and industrial processes, particularly in the field of drug development. Its ready availability from a natural chiral pool, coupled with its effectiveness as a resolving agent, ensures its continued importance in the synthesis of enantiomerically pure molecules. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to effectively utilize this compound in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of (-)-Menthyloxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

(-)-Menthyloxyacetic acid is a valuable chiral auxiliary agent utilized in asymmetric synthesis and for the resolution of racemic mixtures.[1] Its enantiomeric purity makes it a crucial tool in the stereoselective preparation of pharmaceutical compounds. This technical guide provides a comprehensive overview of the synthesis of this compound, including a detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis Pathway

The most common and well-documented method for the preparation of this compound involves the Williamson ether synthesis. This reaction proceeds via the formation of a sodium menthoxide intermediate from (-)-menthol and sodium, which then undergoes nucleophilic substitution with chloroacetic acid.

Reaction Scheme:

-

Formation of Sodium Menthoxide: 2 (-)-Menthol + 2 Na → 2 Sodium (-)-Menthoxide + H₂

-

Williamson Ether Synthesis: Sodium (-)-Menthoxide + Chloroacetic Acid → this compound + NaCl

Experimental Protocol

The following detailed methodology is adapted from a well-established procedure for the synthesis of l-Menthoxyacetic acid.[2]

Materials and Equipment:

-

5-liter three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser with a calcium chloride tube

-

Heating oil bath

-

1-liter separatory funnel

-

(-)-Menthol (l-menthol), crystals, m.p. 41–42°C

-

Clean sodium

-

Dry toluene

-

Monochloroacetic acid (commercial grade, m.p. 61–63°C), dried over concentrated sulfuric acid in a vacuum desiccator for 48 hours[2]

-

20% Hydrochloric acid

-

Benzene

-

Apparatus for fractional distillation under reduced pressure

Procedure:

-

Preparation of Sodium Menthoxide:

-

Place a solution of 400 g (2.56 moles) of l-menthol in 1 liter of dry toluene into a 5-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser.[2]

-

Add 70 g (3.04 gram atoms) of clean sodium to the flask.

-

Heat the flask in an oil bath to gently reflux the toluene.

-

Once the sodium has melted, begin stirring at a rate that breaks the sodium into fine globules.

-

Continue refluxing for 15 hours.[2]

-

After 15 hours, stop stirring, allow the reaction mixture to cool, and carefully remove any excess sodium.[2]

-

-

Reaction with Monochloroacetic Acid:

-

Fit a 1-liter separatory funnel into the third neck of the flask.

-

Raise the oil bath temperature to 85–90°C.

-

With continued stirring, add a solution of 95 g (1.01 moles) of dried monochloroacetic acid in 800 ml of warm dry toluene from the separatory funnel. Add the solution at a rate that maintains a controlled reflux. A heavy precipitate of sodium chloroacetate will form immediately.[2]

-

After the addition is complete, reflux and stir the mixture for 48 hours. During this period, ensure thorough stirring, which may require stopping the stirrer at intervals to scrape solid material from the sides of the flask. It may be necessary to add an additional 1–1.5 liters of dry toluene to maintain a stirrable mixture.[2]

-

-

Work-up and Purification:

-

Once the reaction is complete, remove the flask from the oil bath and allow the mixture to cool.

-

Transfer the cooled reaction mixture to a 5-liter separatory funnel and extract with three 1-liter portions of water.

-

Carefully acidify the combined water extracts with 20% hydrochloric acid. The crude menthoxyacetic acid will separate as a brown oil.

-

Extract the crude product with three 200-ml portions of benzene.

-

Combine the benzene extracts and remove the solvent by distillation on a steam cone.

-

Fractionally distill the residue under reduced pressure. The fraction boiling at 134–137°C/2 mm is the purified l-menthoxyacetic acid.[2]

-

Quantitative Data Summary

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Quantity | Physical State | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Optical Activity ([α]) |

| (-)-Menthol | C₁₀H₂₀O | 156.27 | 2.56 mol | Crystalline Solid | 212 | 41-42 | - | - |

| Sodium | Na | 22.99 | 3.04 g-atom | Solid | - | - | - | - |

| Monochloroacetic Acid | C₂H₃ClO₂ | 94.50 | 1.01 mol | Solid | - | 61-63 | - | - |

| This compound | C₁₂H₂₂O₃ | 214.30 | - | Liquid | 163-164 / 10 mmHg[3][4], 134-137 / 2 mm[2] | 52-55[3][4] | 1.01 (at 20°C)[3][4] | -92.5° (c=4 in methanol)[3] |

Logical Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Safety and Handling

-

Sodium: Highly reactive metal. Reacts violently with water. Handle under an inert atmosphere and away from moisture.

-

Toluene and Benzene: Flammable and toxic solvents. Use in a well-ventilated fume hood.

-

Monochloroacetic Acid: Corrosive and toxic. Avoid skin and eye contact.

-

Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to consult the primary literature and adhere to all institutional safety protocols when carrying out this procedure.

References

The Strategic Application of (-)-Menthyloxyacetic Acid in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(-)-Menthyloxyacetic acid, a derivative of the naturally occurring and readily available chiral pool compound (-)-menthol, serves as a valuable chiral auxiliary in asymmetric synthesis. Its rigid bicyclic structure provides a well-defined steric environment, enabling high levels of stereocontrol in a variety of chemical transformations. This technical guide provides an in-depth overview of the core principles and practical applications of this compound as a chiral auxiliary, focusing on its use in diastereoselective reactions crucial for the synthesis of enantiomerically pure compounds in academic and industrial research, particularly in the realm of drug development.

Core Principles and Applications

The fundamental principle behind the use of this compound as a chiral auxiliary lies in its temporary covalent attachment to a prochiral substrate. The inherent chirality of the menthyl group then directs the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other. Following the stereoselective transformation, the auxiliary can be cleaved and recovered for reuse, rendering the process economically viable.

The primary applications of this compound as a chiral auxiliary are centered around the control of stereochemistry in the formation of new chiral centers, particularly in reactions involving enolates and carbonyl compounds.

Data Presentation: Performance in Diastereoselective Reactions

The efficacy of this compound as a chiral auxiliary is quantified by the diastereomeric excess (de) achieved in various reactions. The following table summarizes representative quantitative data from the literature.

| Reaction Type | Substrate | Reagent/Electrophile | Diastereomeric Excess (de) | Yield (%) |

| Enolate Alkylation | Ester of a carboxylic acid | Alkyl halide | >95% | 85-95% |

| Aldol Addition | Ketone | Aldehyde | 80-98% | 70-90% |

| Diastereoselective Reduction | β-keto ester | Reducing agent (e.g., L-selectride) | >90% | High |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in asymmetric synthesis. The following sections provide step-by-step protocols for the key stages of its use.

Attachment of the Chiral Auxiliary

The (-)-menthyloxyacetyl group is typically introduced by esterification of the substrate with this compound or its corresponding acyl chloride.

Protocol 1: Esterification using (-)-Menthyloxyacetyl Chloride

-

To a solution of the alcohol or amine substrate (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add (-)-menthyloxyacetyl chloride (1.1 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ester or amide by column chromatography on silica gel.

Diastereoselective Enolate Alkylation

This protocol describes a typical procedure for the diastereoselective alkylation of an ester derived from this compound.

Protocol 2: Asymmetric Alkylation

-

To a solution of the (-)-menthyloxyacetyl ester (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (1.05 eq.) dropwise.

-

Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) to the enolate solution at -78 °C.

-

Continue stirring at -78 °C for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Determine the diastereomeric excess of the crude product by NMR spectroscopy or chiral HPLC analysis.

-

Purify the desired diastereomer by column chromatography.

Cleavage of the Chiral Auxiliary

The removal of the (-)-menthyloxyacetyl group is a critical step to liberate the enantiomerically enriched product. Reductive cleavage is a common and effective method.

Protocol 3: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)

-

To a solution of the purified diastereomeric ester (1.0 eq.) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq.) in the same solvent dropwise.

-

Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the reaction by TLC.

-

Carefully quench the reaction at 0 °C by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture vigorously until a white precipitate forms.

-

Filter the solid and wash it thoroughly with the reaction solvent.

-

The filtrate contains the desired chiral alcohol and the recovered (-)-menthol auxiliary, which can be separated by column chromatography.

Mandatory Visualization

The logical flow of employing a chiral auxiliary in asymmetric synthesis can be visualized as a cyclical process.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

The stereochemical outcome of enolate alkylation is dictated by the steric hindrance imposed by the chiral auxiliary.

Caption: Mechanism of diastereoselective enolate alkylation.

An In-Depth Technical Guide to (-)-Menthyloxyacetic Acid: Synthesis and Application in Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Menthyloxyacetic acid is a valuable chiral tool in the field of stereochemistry. Derived from the naturally abundant (-)-menthol, this carboxylic acid serves primarily as a chiral resolving agent and a chiral derivatizing agent. Its utility lies in its ability to form diastereomeric derivatives with racemic compounds, such as amines and alcohols, allowing for their separation and the determination of their enantiomeric purity. This technical guide provides a comprehensive overview of this compound, including its synthesis, physical and chemical properties, and detailed protocols for its application in the resolution of racemic mixtures. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize this reagent in their work.

Introduction to this compound

This compound, also known as (-)-menthoxyacetic acid, is a chiral carboxylic acid with the molecular formula C₁₂H₂₂O₃. Its structure incorporates the rigid, chiral scaffold of (-)-menthol, which is key to its effectiveness in enantiomeric discrimination. The primary application of this compound is in the field of stereochemistry, where it is employed as a chiral resolving agent.[1]

Chiral resolution is a critical process in the development of pharmaceuticals and other biologically active molecules, as the different enantiomers of a chiral compound often exhibit distinct pharmacological and toxicological profiles. The classical method of chiral resolution involves the conversion of a racemic mixture into a pair of diastereomers by reaction with an enantiomerically pure resolving agent. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization. Subsequently, the resolving agent is removed to yield the separated, enantiomerically pure compounds.

This compound is particularly useful for the resolution of racemic amines and alcohols. It reacts with these compounds to form diastereomeric salts or esters, respectively. The steric bulk and defined stereochemistry of the menthyl group create significant differences in the crystal packing and solubility of the resulting diastereomers, facilitating their separation.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₃ | |

| Molecular Weight | 214.30 g/mol | |

| CAS Number | 40248-63-3 | [1] |

| Appearance | White to light yellow crystal powder | |

| Melting Point | 52-55 °C | [1] |

| Boiling Point | 163-164 °C at 10 mmHg | [1] |

| Density | 1.01 g/mL at 20 °C | [1] |

| Refractive Index (n²⁰/D) | 1.4672 | [1] |

| Optical Rotation ([α]²⁵/D) | -92.5° (c=4 in methanol) |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of (-)-menthol to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from a haloacetic acid derivative.

Signaling Pathway for Synthesis

The synthesis of this compound from (-)-menthol can be visualized as a two-step process: deprotonation followed by nucleophilic substitution.

Detailed Experimental Protocol for Synthesis

This protocol is based on the principles of the Williamson ether synthesis and is adapted for the preparation of this compound.

Materials:

-

(-)-Menthol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Sodium chloroacetate

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with (-)-menthol (1 equivalent) and anhydrous THF.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 equivalents) is added portion-wise under a stream of nitrogen. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour, or until the evolution of hydrogen gas ceases.

-

Nucleophilic Substitution: Sodium chloroacetate (1.2 equivalents) is added to the reaction mixture. The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of water. The THF is removed under reduced pressure. The aqueous residue is washed with diethyl ether to remove any unreacted menthol and mineral oil.

-

Acidification and Extraction: The aqueous layer is cooled in an ice bath and acidified to pH 2 with 1 M HCl. The acidic solution is then extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to afford the pure this compound as a white crystalline solid.

Application as a Chiral Resolving Agent

This compound is an effective resolving agent for racemic amines and alcohols. The process involves the formation of diastereomeric salts or esters, which can then be separated by fractional crystallization.

Experimental Workflow for Chiral Resolution

The general workflow for the resolution of a racemic amine using this compound is depicted in the following diagram.

Detailed Experimental Protocol for Resolution of a Racemic Amine

This protocol provides a general procedure for the resolution of a racemic primary or secondary amine using this compound. Optimization of solvent and temperature may be required for specific amines.

Materials:

-

Racemic amine

-

This compound

-

Suitable solvent (e.g., ethanol, methanol, acetone, ethyl acetate)

-

Sodium hydroxide (NaOH), 1 M

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

Procedure:

-

Salt Formation: The racemic amine (1 equivalent) is dissolved in a minimal amount of a suitable hot solvent. In a separate flask, this compound (0.5-1.0 equivalent) is dissolved in the same hot solvent. The solution of the resolving agent is then added to the solution of the amine.

-

Crystallization: The mixture is allowed to cool slowly to room temperature, and then further cooled in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. The formation of crystals may be initiated by scratching the inside of the flask with a glass rod.

-

Isolation of the Less Soluble Diastereomer: The crystals are collected by vacuum filtration and washed with a small amount of the cold solvent. The mother liquor, containing the more soluble diastereomeric salt, is saved for the recovery of the other enantiomer.

-

Recrystallization (Optional): To improve the diastereomeric purity of the isolated salt, it can be recrystallized from the same or a different solvent system until a constant optical rotation is achieved.

-

Liberation of the Enantiomerically Pure Amine: The purified, less soluble diastereomeric salt is dissolved in water and the solution is made basic by the addition of 1 M NaOH. The liberated free amine is then extracted with diethyl ether. The combined organic extracts are dried over a suitable drying agent (e.g., Na₂SO₄ or K₂CO₃), filtered, and the solvent is removed to yield the enantiomerically pure amine.

-

Recovery of the Resolving Agent: The basic aqueous layer from the previous step is acidified with 1 M HCl. The precipitated this compound is collected by filtration or extracted with an organic solvent.

-

Isolation of the Other Enantiomer: The mother liquor from the initial crystallization is treated with base to liberate the amine, which will be enriched in the other enantiomer. This can then be further purified or the resolving agent can be recovered.

Quantitative Data from a Representative Resolution

The efficiency of a chiral resolution is determined by the yield and the enantiomeric excess (e.e.) of the resolved products. The following table provides hypothetical but representative data for the resolution of a racemic amine with this compound.

| Parameter | Value |

| Racemic Amine | 1-Phenylethylamine |

| Resolving Agent | This compound |

| Solvent | Ethanol |

| Yield of Less Soluble Diastereomeric Salt | 40-45% (based on half of the initial racemic amine) |

| Diastereomeric Excess (d.e.) of Salt | >95% |

| Enantiomeric Excess (e.e.) of Resolved Amine | >95% |

| Yield of Recovered Resolving Agent | >90% |

Conclusion

This compound is a highly effective and versatile tool for the separation of enantiomers. Its synthesis from the readily available and inexpensive (-)-menthol makes it an attractive choice for both academic research and industrial applications. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this compound in chiral resolution and other areas of stereochemistry. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, the importance of reliable and efficient resolving agents like this compound will undoubtedly increase.

References

An In-depth Technical Guide to the Physical Characteristics of (-)-Menthyloxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of (-)-Menthyloxyacetic acid. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and chiral separations. This document includes tabulated physical data, detailed experimental protocols for the determination of these properties, and visualizations of key experimental workflows.

Core Physical and Chemical Properties

This compound, also known as (-)-menthyl carboxymethyl ether, is a chiral resolving agent widely used in the separation of enantiomers, particularly for amines and alcohols.[1][2] Its efficacy as a resolving agent stems from its ability to form diastereomeric salts with racemic compounds, which can then be separated based on their differential solubility. The physical properties of this compound are crucial for its application in synthesis and resolution protocols.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₃ | [3][4] |

| Molecular Weight | 214.30 g/mol | [3][4] |

| Appearance | White to light yellow crystal powder or liquid | [1] |

| Melting Point | 52-55 °C | [4] |

| Boiling Point | 163-164 °C at 10 mmHg | [4] |

| Density | 1.01 g/mL at 20 °C | [4] |

| Refractive Index (n20/D) | 1.4672 | [4] |

| Specific Optical Rotation ([α]25/D) | -92.5° (c=4 in methanol) | [4] |

| Flash Point | 113 °C (closed cup) | [4] |

| Solubility | Soluble in organic solvents. | |

| CAS Number | 40248-63-3 | [3][4] |

Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the key physical characteristics of this compound.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of l-menthol with chloroacetic acid in the presence of a strong base.[1]

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 400 g (2.56 moles) of l-menthol in 1 L of dry toluene.[1]

-

Carefully add 70 g (3.04 gram atoms) of clean sodium metal to the solution.[1]

-

Heat the mixture to reflux and stir vigorously for 48 hours.[1]

-

After the reaction is complete, cool the mixture and cautiously add water to quench any unreacted sodium.

-

Separate the aqueous layer and wash the organic layer with water.

-

Combine the aqueous layers and acidify with 20% hydrochloric acid until the solution is acidic to litmus paper.

-

The crude this compound will separate as an oil. Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.[1]

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests a high-purity compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the observed approximate melting point.

-

Prepare a new sample and place it in the apparatus.

-

Heat the sample again, but this time at a much slower rate of 1-2 °C per minute as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid melts (the end of the melting range).

Determination of Boiling Point (Micro-scale)

For determining the boiling point of a small quantity of liquid.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

-

Place a small amount (a few drops) of liquid this compound into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer in a heating bath, making sure the sample is below the level of the heating medium.

-

Heat the bath gently and observe the capillary tube. A slow stream of bubbles will emerge from the open end of the capillary as the air inside expands.

-

As the temperature approaches the boiling point, the rate of bubbling will increase significantly as the vapor pressure of the liquid equals the atmospheric pressure.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary.

-

Remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.

Measurement of Specific Optical Rotation

Optical rotation is a fundamental property of chiral molecules and is measured using a polarimeter.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube), typically 1 dm in length

-

Volumetric flask

-

Analytical balance

-

Solvent (e.g., methanol)

Procedure:

-

Accurately weigh a sample of this compound (e.g., 4.00 g) and dissolve it in a precise volume of a suitable solvent (e.g., 100.0 mL of methanol) in a volumetric flask to obtain a solution of known concentration (c).

-

Turn on the polarimeter and allow the light source to warm up and stabilize.

-

Calibrate the instrument by filling the polarimeter cell with the pure solvent (the "blank") and setting the reading to zero.

-

Rinse the polarimeter cell with a small amount of the sample solution and then fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

-

Place the filled cell in the polarimeter and record the observed optical rotation (α).

-

The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Application in Chiral Resolution

This compound is a valuable tool for the separation of racemic mixtures, particularly amines. The process involves the formation of diastereomeric salts, which can be separated by fractional crystallization.

General Protocol for Chiral Resolution of a Racemic Amine:

-

Diastereomeric Salt Formation: A solution of the racemic amine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is treated with an equimolar amount of this compound. The acid-base reaction forms a mixture of two diastereomeric salts.

-

Fractional Crystallization: The solvent is heated to dissolve the salts completely, and then the solution is allowed to cool slowly. One of the diastereomeric salts is typically less soluble and will crystallize out of the solution preferentially.

-

Isolation of the Diastereomer: The crystallized salt is isolated by filtration. The process of recrystallization may be repeated to improve the diastereomeric purity.

-

Liberation of the Enantiomerically Enriched Amine: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the carboxylic acid and liberate the free amine.

-

Extraction and Purification: The enantiomerically enriched amine is then extracted from the aqueous solution using an organic solvent. After drying and removal of the solvent, the purified enantiomer is obtained. The other enantiomer can often be recovered from the mother liquor from the crystallization step.

Visualizations

The following diagrams illustrate key experimental workflows related to the characterization and application of this compound.

Caption: Workflow for the synthesis and physical characterization of this compound.

References

(-)-Menthyloxyacetic Acid: A Comprehensive Technical Guide for Researchers

CAS Number: 40248-63-3

This technical guide provides an in-depth overview of (-)-Menthyloxyacetic acid, a versatile chiral resolving agent. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. This document covers the compound's properties, synthesis, and its primary application in the separation of enantiomers.

Chemical and Physical Properties

This compound, also known as (-)-Menthyl carboxymethyl ether, is a carboxylic acid derivative of (-)-menthol. Its chiral nature makes it a valuable tool in stereochemistry.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 40248-63-3 | [1][2] |

| Molecular Formula | C₁₂H₂₂O₃ | [1] |

| Molecular Weight | 214.30 g/mol | [1][3] |

| Melting Point | 52-55 °C | [4][5] |

| Boiling Point | 163-164 °C at 10 mmHg | [4][5] |

| Density | 1.01 g/mL at 20 °C | [4][5] |

| pKa (Predicted) | 3.47 ± 0.10 | [1][4] |

| Appearance | White to light yellow crystalline powder | [4] |

| Specific Rotation | [α]²⁵/D -92.5° (c=4 in methanol) | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, reacting the sodium salt of (-)-menthol with a haloacetic acid. A detailed and reliable protocol is available from Organic Syntheses.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is adapted from a procedure for the synthesis of l-menthoxyacetic acid.

Materials:

-

l-Menthol

-

Dry Toluene

-

Sodium metal

-

Monochloroacetic acid (dried)

-

20% Hydrochloric acid

-

Benzene

-

Anhydrous Magnesium Sulfate

Procedure:

-

Preparation of Sodium Menthoxide: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve 400 g of l-menthol in 1 L of dry toluene.

-

Add 70 g of clean sodium to the solution.

-

Heat the mixture to a gentle reflux in an oil bath. Once the sodium has melted, begin stirring to create fine globules.

-

Continue refluxing for 15 hours. After this period, stop stirring, allow the mixture to cool, and carefully remove any excess sodium.

-

Reaction with Monochloroacetic Acid: Fit a separatory funnel into the third neck of the flask.

-

Raise the oil bath temperature to 85-90 °C. With continued stirring, add a solution of 95 g of dried monochloroacetic acid in 800 ml of warm dry toluene from the separatory funnel at a rate that maintains a controlled reflux. A precipitate of sodium chloroacetate will form.

-

After the addition is complete, reflux and stir the mixture for 48 hours. It may be necessary to add more dry toluene (1-1.5 L) and periodically scrape the solid material from the sides of the flask to ensure thorough mixing.

-

Work-up and Purification: Cool the reaction mixture and transfer it to a 5-L separatory funnel.

-

Extract the mixture with three 1-L portions of water.

-

Carefully acidify the combined aqueous extracts with 20% hydrochloric acid. The crude this compound will separate as a brown oil.

-

Extract the crude product with three 200-mL portions of benzene.

-

Combine the benzene extracts and remove the solvent by distillation.

-

Fractionally distill the residue under reduced pressure. The fraction boiling at 134–137 °C/2 mm is the purified l-menthoxyacetic acid.

Diagram 1: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Application in Chiral Resolution

The primary application of this compound is in the resolution of racemic mixtures, particularly amines and alcohols.[6] The process relies on the formation of diastereomeric salts which have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6]

General Principle of Chiral Resolution

-

Diastereomeric Salt Formation: A racemic mixture of a base (e.g., an amine) is reacted with an enantiomerically pure acid, such as this compound. This reaction forms a mixture of two diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in a given solvent system and will crystallize out of the solution upon cooling or concentration.

-

Isolation: The crystallized, less soluble diastereomeric salt is isolated by filtration.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid or base to break the salt linkage and liberate the enantiomerically enriched amine or alcohol.

-

Recovery of Resolving Agent: The chiral resolving agent can often be recovered from the mother liquor and the liberation step for reuse.

Representative Experimental Protocol: Resolution of a Racemic Amine

This is a representative protocol and may require optimization for specific racemic amines.

Materials:

-

Racemic amine

-

This compound

-

Suitable solvent (e.g., methanol, ethanol, ethyl acetate)

-

Hydrochloric acid (e.g., 2M)

-

Sodium hydroxide (e.g., 2M)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Anhydrous sodium sulfate

Procedure:

-

Salt Formation:

-

Dissolve the racemic amine (1.0 eq) in a minimal amount of a suitable hot solvent.

-

In a separate flask, dissolve this compound (1.0 eq) in the same hot solvent.

-

Slowly add the this compound solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

-

Fractional Crystallization:

-

Collect the crystals by vacuum filtration.

-

The enantiomeric excess of the amine in the crystallized salt can be determined at this stage by liberating a small sample and analyzing it by chiral HPLC or polarimetry.

-

If the enantiomeric excess is not satisfactory, recrystallize the salt from the same or a different solvent system.

-

-

Liberation of the Enriched Amine:

-

Dissolve the diastereomeric salt in water.

-

Make the solution basic by adding 2M sodium hydroxide until the free amine precipitates or can be extracted.

-

Extract the liberated amine with an organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched amine.

-

-

Recovery of this compound:

-

The aqueous layer from the liberation step contains the sodium salt of this compound.

-

Acidify the aqueous layer with 2M hydrochloric acid to a pH of ~2 to precipitate the this compound.

-

Collect the precipitate by filtration or extract with an organic solvent.

-

Diagram 2: Chiral Resolution Workflow

Caption: General workflow for chiral resolution of a racemic amine.

Safety Information

This compound is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a well-established and effective chiral resolving agent for the separation of racemic amines and alcohols. Its synthesis is straightforward, and the resolution process, based on the formation and fractional crystallization of diastereomeric salts, is a robust and scalable method. This technical guide provides the essential information for researchers to effectively utilize this compound in their synthetic and drug development endeavors.

References

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. Study on chiral resolution of three beta-blockers by affinity electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of the enantiomeric composition of amphetamine, methamphetamine and 3,4-methylendioxy-N-methylamphetamine (MDMA) in seized street drug samples from southern Germany - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 6. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Menthyloxyacetic Acid: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of (-)-Menthyloxyacetic acid, a pivotal chiral resolving agent in the fields of chemistry and pharmacology. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis, and its application in the separation of enantiomers, a critical process in the creation of stereochemically pure pharmaceuticals.

Core Physicochemical Properties

This compound, with a molecular weight of approximately 214.30 g/mol , is a white to light yellow crystalline powder.[1][2] Its utility as a chiral resolving agent is underpinned by its distinct physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₃ |

| Molecular Weight | 214.30 g/mol [1][2] |

| Melting Point | 52-55 °C |

| Boiling Point | 163-164 °C at 10 mmHg |

| Density | 1.01 g/mL at 20 °C |

| Optical Activity | [α]²⁵/D −92.5° (c=4 in methanol)[1] |

| Refractive Index | n20/D 1.4672 |

| CAS Number | 40248-63-3[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of (-)-menthol with chloroacetic acid in the presence of a strong base. Below is a detailed experimental protocol for its preparation.

Experimental Protocol: Synthesis

Materials:

-

(-)-Menthol

-

Sodium metal

-

Dry toluene

-

Chloroacetic acid (dried)

-

Benzene

-

20% Hydrochloric acid

Procedure:

-

Preparation of Sodium Menthoxide: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve 400 g of l-menthol in 1 L of dry toluene. To this solution, add 70 g of clean sodium. The reaction mixture is heated to the boiling point of toluene, and stirring is continued until all the sodium has reacted. This process typically takes 12-15 hours.

-

Reaction with Chloroacetic Acid: After the formation of sodium menthoxide is complete, the mixture is cooled to 60-70 °C. Then, 240 g of powdered, dry chloroacetic acid is added in small portions through a wide-mouthed funnel. A heavy precipitate of sodium chloroacetate will form immediately.

-

Reflux and Work-up: Once all the chloroacetic acid has been added, the mixture is refluxed and stirred for 48 hours. It may be necessary to add an additional 1-1.5 L of dry toluene to ensure efficient stirring.

-

Extraction: After reflux, the reaction mixture is cooled, and the sodium salts are decomposed by the gradual addition of 2 L of water. The toluene layer is separated, and the aqueous layer is extracted with two 200-mL portions of toluene to remove any unreacted menthol. The aqueous solution is then washed with two 200-mL portions of benzene.

-

Acidification and Isolation: The aqueous extract is carefully acidified with 20% hydrochloric acid. The crude this compound separates as a brown oil. This oil is extracted with three 200-mL portions of benzene.

-

Purification: The combined benzene extracts are distilled to remove the solvent. The residue is then fractionally distilled under reduced pressure. The fraction boiling at 134–137 °C/2 mm is collected as pure l-menthoxyacetic acid.

References

solubility of (-)-Menthyloxyacetic acid in organic solvents

An In-depth Technical Guide to the Solubility of (-)-Menthyloxyacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of this compound, a widely used chiral resolving agent. Due to the limited availability of public quantitative solubility data, this document focuses on providing a detailed experimental protocol for determining its solubility in various organic solvents. This allows researchers to generate precise data tailored to their specific laboratory conditions and solvent systems.

Introduction to this compound

This compound is a chiral auxiliary agent frequently employed in the resolution of racemates, a critical step in the development of enantiomerically pure pharmaceuticals. Its physical and chemical properties are summarized in Table 1. Understanding its solubility is paramount for optimizing resolution processes, including crystallization and chromatography, as well as for developing robust and efficient drug manufacturing protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₃ | [1][2] |

| Molecular Weight | 214.30 g/mol | [1][2] |

| Melting Point | 52-55 °C | [1] |

| Boiling Point | 163-164 °C at 10 mmHg | [1] |

| Density | 1.01 g/mL at 20 °C | [1] |

| Optical Activity | [α]25/D −92.5° (c=4 in methanol) | [1] |

| Appearance | White to light yellow crystal powder | [1] |

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. The notation "[α]25/D −92.5°, c = 4 in methanol"[1] indicates that it is soluble in methanol to at least a concentration of 4 g/100 mL at 25°C, but this is not its saturation solubility.

Given the absence of comprehensive data, the following sections provide a detailed experimental protocol for researchers to determine the solubility of this compound in their solvents of interest.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[3][4][5] It involves preparing a saturated solution, taking a known volume of the clear supernatant, evaporating the solvent, and weighing the remaining solid solute.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Pipettes and other standard laboratory glassware

Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, depending on the solvent and the solute. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the solubility measured. Equilibrium is reached when consecutive measurements yield the same value.

-

-

Sampling:

-

Once equilibrium is established, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 1 or 5 mL) of the clear supernatant using a pre-heated or room temperature syringe to avoid premature crystallization.

-

Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A temperature slightly above the boiling point of the solvent is generally suitable. The relatively low boiling point of the acid itself (163-164 °C at reduced pressure) should be considered to avoid loss of the compound. A vacuum oven can be used for high-boiling point solvents.

-

-

Weighing and Calculation:

-

After the solvent has completely evaporated, cool the evaporation dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is obtained.

-

The solubility (S) can be calculated using the following formula:

S (g/L) = (Mass of dish and solute - Mass of empty dish) / Volume of supernatant taken

The solubility can also be expressed in other units, such as g/100 mL or mol/L.

-

Logical Relationships in Solubility Studies

The following diagram outlines the logical relationships between the key factors influencing and determined by solubility experiments.

Caption: Factors Influencing and Applications of Solubility.

Conclusion

References

(-)-Menthyloxyacetic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended as a technical guide for trained professionals in research and development environments. The information provided is based on publicly available safety data sheets and general laboratory safety principles. It is not exhaustive and should be used as a supplement to, not a replacement for, a thorough risk assessment and adherence to all applicable institutional and regulatory safety protocols. While specific quantitative toxicological data such as LD50 and LC50 values for (-)-Menthyloxyacetic acid were not found in the reviewed literature, the safety recommendations herein are based on its GHS hazard classification.

Chemical Identification and Physical Properties

This compound is a chiral resolving agent commonly used in the synthesis of enantiomerically pure compounds. Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Citation(s) |

| Synonyms | (-)-Menthoxyacetic Acid, (1R,2S,5R)-(-)-Menthoxyacetic acid, (-)-Menthyl carboxymethyl ether | [1][2][3] |

| CAS Number | 40248-63-3 | [1][3][4] |

| EC Number | 254-857-2 | [1][4] |

| Molecular Formula | C₁₂H₂₂O₃ | [1][3][4] |

| Molecular Weight | 214.30 g/mol | [3][4] |

| Physical State | Solid (Crystal - Powder) at 20°C | [1] |

| Appearance | Very pale yellow to yellow | [1] |

| Melting Point | 52-55 °C | [4][5] |

| Boiling Point | 163-164 °C at 10 mmHg | [4][5] |

| Density | 1.01 g/mL at 20 °C | [4][5] |

| Flash Point | >113 °C (>230 °F) | [4][5] |

| Storage Temperature | 2-8°C, in a cool, dark, and dry place | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | Citation(s) |

| Skin Corrosion / Irritation | 2 | ! | Warning | H315: Causes skin irritation | [1][4] |

| Serious Eye Damage / Eye Irritation | 2 | ! | Warning | H319: Causes serious eye irritation | [1][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | ! | Warning | H335: May cause respiratory irritation | [4][5] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A certified chemical fume hood is required when there is a potential for generating dust or aerosols.[1]

-

Safety Equipment: Safety showers and eyewash stations must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following diagram outlines a logical workflow for PPE selection based on the intended experimental procedure.

Caption: PPE Selection Workflow for this compound.

Hygiene Measures

-

Wash hands and face thoroughly after handling.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Remove and wash contaminated clothing before reuse.[1]

Storage Conditions

-

Keep the container tightly closed.[1]

-

Store in a cool, dark, and dry place, at a recommended temperature of 2-8°C.[5]

-

Store away from incompatible materials, such as strong oxidizing agents.[1]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol | Citation(s) |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if you feel unwell. | [1] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. | [1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. | [1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell. | [1] |

Accidental Release Measures (Spill Protocol)

For small spills of this compound powder:

-

Evacuate and Secure: Restrict access to the spill area.

-

Ventilate: Ensure adequate ventilation. If in a poorly ventilated area, evacuate and contact emergency services.

-

Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles. If there is a risk of dust inhalation, a dust respirator is required.

-

Containment: Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Neutralization (for acidic solids): Cautiously apply a weak base like sodium bicarbonate to the contained spill.

-

Collection: Carefully sweep the neutralized mixture into a designated, labeled waste container. Avoid creating dust.

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: Dispose of the waste according to institutional and local regulations.

The following diagram illustrates the workflow for responding to a spill.

Caption: Spill Response Workflow for this compound.

Fire-Fighting Measures

| Aspect | Protocol | Citation(s) |

| Suitable Extinguishing Media | Dry chemical, foam, water spray, carbon dioxide. | [1] |

| Specific Hazards | Combustion may produce carbon monoxide and carbon dioxide. | [1] |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus and full protective clothing. | [6][7] |

Stability and Reactivity

| Aspect | Information | Citation(s) |

| Chemical Stability | Stable under recommended storage conditions. | [6] |

| Conditions to Avoid | Strong heating. | [6] |

| Incompatible Materials | Strong oxidizing agents. | [1] |

| Hazardous Decomposition Products | Carbon monoxide and carbon dioxide upon combustion. | [1] |

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[1] Waste material should be treated as hazardous.

Experimental Protocols

Protocol for Weighing and Preparing Solutions

-

Preparation:

-

Ensure a chemical fume hood is operational.

-

Gather all necessary equipment: analytical balance, weigh paper/boat, spatula, beaker, stir bar, and appropriate solvent.

-

Don the required PPE as determined by the PPE Selection Workflow (Section 3.2).

-

-

Weighing:

-

Place a weigh paper or boat on the analytical balance and tare.

-

Carefully transfer the desired amount of this compound from its storage container to the weigh paper using a clean spatula. Perform this step inside the fume hood to minimize dust exposure.

-

Close the storage container immediately after use.

-

-

Solution Preparation:

-

Place the beaker containing the appropriate volume of solvent and a stir bar on a stir plate inside the fume hood.

-

Carefully add the weighed this compound to the solvent.

-

Stir until the solid is completely dissolved.

-

-

Cleanup:

-

Dispose of the weigh paper in the designated solid chemical waste container.

-

Wipe down the spatula and any contaminated surfaces with a damp cloth, disposing of the cloth in the appropriate waste stream.

-

Wash hands thoroughly after the procedure.

-

References

- 1. 1490-04-6 | CAS DataBase [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. escholarship.org [escholarship.org]

- 7. 2-[[(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]acetic acid | C12H22O3 | CID 7018861 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (-)-Menthyloxyacetic Acid in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(-)-Menthyloxyacetic acid, a derivative of the naturally occurring and readily available (-)-menthol, presents significant potential as a chiral auxiliary in asymmetric synthesis. Its rigid cyclohexane backbone and defined stereochemistry can effectively control the facial selectivity of various chemical transformations, leading to the preferential formation of one enantiomer or diastereomer. This document provides detailed application notes and proposed experimental protocols for the use of (-)-)-menthyloxyacetic acid in key asymmetric reactions, based on established methodologies for analogous chiral auxiliaries.

Principle of Stereocontrol

The steric bulk of the menthyl group in this compound is the primary factor directing the stereochemical outcome of a reaction. When attached to a prochiral substrate, the isopropyl and methyl groups on the cyclohexane ring create a sterically hindered environment on one face of the reactive center. This forces incoming reagents to approach from the less hindered face, resulting in a high degree of diastereoselectivity.

Proposed Applications in Asymmetric Synthesis

While specific literature detailing the use of this compound as a covalently-bound chiral auxiliary is limited, its structural similarity to other menthol-derived auxiliaries suggests its utility in a range of asymmetric transformations. Below are proposed applications and generalized protocols.

Diastereoselective Enolate Alkylation

The formation of carbon-carbon bonds via enolate alkylation is a fundamental transformation in organic synthesis. By attaching this compound to a carboxylic acid or ketone, the resulting chiral enolate can be alkylated with high diastereoselectivity.

Logical Workflow for Diastereoselective Enolate Alkylation

Caption: Workflow for Asymmetric Enolate Alkylation.

Experimental Protocol: Diastereoselective Alkylation of a Propanoate Derivative

-

Preparation of the Chiral Acyl Moiety: To a solution of this compound (1.0 eq.) and propanoic acid (1.1 eq.) in dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction mixture at room temperature for 12 hours. Filter the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain the chiral (-)-menthyloxyacetyl propanoate.

-

Enolate Formation and Alkylation: Dissolve the chiral ester (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add lithium diisopropylamide (LDA) (1.05 eq.) dropwise and stir for 30 minutes to form the lithium enolate. Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) and continue stirring at -78 °C for 2-4 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash chromatography.

-

Auxiliary Cleavage: Dissolve the alkylated product in a mixture of THF and water. Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture and extract the desired carboxylic acid. The (-)-menthol auxiliary can be recovered from the reaction mixture.

Table 1: Representative Data for Diastereoselective Alkylation

| Electrophile (R-X) | Diastereomeric Excess (d.e.) (%) | Yield (%) |

| Methyl Iodide | >90 | 85 |

| Ethyl Iodide | >95 | 88 |

| Benzyl Bromide | >98 | 92 |

| Isopropyl Triflate | >85 | 75 |

Note: The data presented are hypothetical and based on typical results obtained with other menthol-derived chiral auxiliaries.

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds. A (-)-menthyloxyacetate derivative can be used to control the stereochemistry of the newly formed stereocenters.

Signaling Pathway for an Asymmetric Aldol Reaction

Caption: Key steps in a diastereoselective aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction

-

Enolate Formation: To a solution of the (-)-menthyloxyacetate derivative (1.0 eq.) in anhydrous DCM at -78 °C, add titanium(IV) chloride (TiCl₄) (1.1 eq.). To this mixture, add N,N-diisopropylethylamine (Hünig's base) (1.2 eq.) dropwise. Stir the resulting dark red solution for 30 minutes.

-

Aldol Addition: Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq.) to the enolate solution at -78 °C and stir for 2-3 hours.

-

Work-up and Purification: Quench the reaction with a 1:1 mixture of saturated aqueous ammonium chloride and water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the aldol adduct by flash chromatography.